
6-Bromomethyl-2-phenylbenzoxazole
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Description
6-Bromomethyl-2-phenylbenzoxazole is a useful research compound. Its molecular formula is C14H10BrNO and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromomethyl-2-phenylbenzoxazole, and how are intermediates characterized?
The synthesis typically involves bromination of 2-phenylbenzoxazole derivatives. For example, analogous bromomethyl-substituted heterocycles are synthesized via nucleophilic substitution or alkylation reactions using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates are purified via column chromatography and characterized using 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry. Melting points and elemental analysis are used to confirm purity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- 1H-NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and bromomethyl groups (δ ~4.5 ppm for CH2Br).
- IR Spectroscopy : Detects C-Br stretching vibrations (~550–600 cm−1) and benzoxazole C=N/C-O bands (~1600–1650 cm−1).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns validate the benzoxazole core .
Q. How are reaction conditions optimized for introducing bromomethyl groups into benzoxazole scaffolds?
Solvent polarity and temperature are critical. Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination efficiency. Microwave-assisted synthesis (e.g., 130°C for 45 minutes) reduces reaction time and improves yields compared to conventional heating .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., SKBR-3, HepG2) .
- Purity Validation : Use HPLC or GC-MS to ensure >95% purity.
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate functional group contributions .
Q. What methodologies are used to evaluate the pharmacokinetic properties of this compound in preclinical studies?
- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic half-life.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantify unbound drug fractions.
- Caco-2 Permeability : Models intestinal absorption potential .
Q. How can computational chemistry aid in designing derivatives of this compound with enhanced target affinity?
- Molecular Docking : Predict binding modes to targets like HIV-1 protease or cancer-related kinases using software (e.g., AutoDock Vina).
- QSAR Models : Corrogate electronic (e.g., Hammett σ values) and steric descriptors with bioactivity data to prioritize synthetic targets .
Q. What strategies improve yield in cross-coupling reactions involving this compound?
- Catalyst Optimization : Pd(PPh3)4 or PdCl2(dppf) enhance Suzuki-Miyaura couplings with aryl boronic acids.
- Solvent Systems : Toluene/water biphasic mixtures improve phase separation and reduce side reactions .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting spectral data for bromomethyl-substituted benzoxazoles?
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in 1H-NMR spectra.
- X-ray Crystallography : Unambiguously confirm bond angles and substituent positions (e.g., dihedral angles between benzoxazole and phenyl rings) .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
Properties
Molecular Formula |
C14H10BrNO |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
6-(bromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10BrNO/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
PHTPBESCCSTRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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